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Compound of Interest

Compound Name: Fura PE-3 (potassium)

Cat. No.: B12402610

Get Quote

Executive Summary & Rationale
This guide details the protocol for in vivo calcium imaging using Fura PE-3 potassium salt

(Fura-2 LeakRes). While Genetically Encoded Calcium Indicators (GECIs) like GCaMP are

prevalent, synthetic dyes remain the gold standard for quantification due to their defined

binding kinetics and ratiometric properties.

Why Fura PE-3 Salt? Standard Fura-2 suffers from rapid compartmentalization and extrusion

via anion transporters (e.g., multidrug resistance proteins) in living tissue. Fura PE-3 is a

zwitterionic analog of Fura-2. The addition of a piperazine group creates a net charge that

prevents transport across the membrane, retaining the dye in the cytosol for hours—critical for

long-duration in vivo recording.

The "Salt" Distinction: Unlike the AM-ester form (used for bulk loading), the Salt form is

membrane-impermeant. It requires physical delivery into the cell, typically via whole-cell patch

clamp or single-cell electroporation. This protocol focuses on the Targeted Whole-Cell Patch

Clamp method, which allows simultaneous electrophysiological recording and absolute calcium

quantification in the living brain.
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Technical Specifications
Property Value Notes

Molecule Fura PE-3 (Fura-2 LeakRes)
Zwitterionic modification of

Fura-2

Form Potassium Salt (K+) Cell-impermeant; water soluble

Kd (Ca2+) ~145 - 150 nM
High affinity; ideal for cytosolic

resting levels

Excitation (Bound) 340 nm UV excitation (1-photon)

Excitation (Free) 380 nm UV excitation (1-photon)

Emission ~510 nm Green emission

2-Photon Excitation
~700 nm (Bound) / ~800 nm

(Free)
Cross-section similar to Fura-2

Solubility > 10 mM in water/buffer
Dissolve in intracellular

solution (ICS)

Experimental Workflow Logic
The success of this protocol relies on the precise integration of electrophysiology and optics.

The dye is introduced passively via the patch pipette, ensuring the intracellular concentration is

controlled by the pipette concentration.

Mechanism of Leakage Resistance
The following diagram illustrates why Fura PE-3 is superior for long-term in vivo sessions

compared to Fura-2.
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Caption: Fura PE-3 resists extrusion by anion transporters due to its zwitterionic modification,

ensuring stable cytosolic concentration.

Detailed Protocol: In Vivo Whole-Cell Loading
Phase 1: Solution Preparation
Objective: Create an Intracellular Solution (ICS) that mimics the cytoplasm and contains the

dye.

Base Intracellular Solution (ICS):

K-Gluconate: 135 mM

KCl: 4 mM

HEPES: 10 mM

Na2-Phosphocreatine: 10 mM[1]

Mg-ATP: 4 mM

Na-GTP: 0.3 mM

Adjust pH to 7.2 with KOH; Osmolarity ~290-295 mOsm.

Dye Reconstitution:
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Dissolve Fura PE-3 Pentapotassium Salt in nuclease-free water to create a 10 mM Stock.

Aliquot (5 µL) and store at -20°C in the dark.

Working Solution:

On the day of the experiment, dilute the stock into the ICS to a final concentration of 50

µM - 200 µM.

Note: Higher concentrations (200 µM) improve signal-to-noise in deep tissue but increase

calcium buffering capacity, potentially blunting fast transients. 100 µM is a standard

starting point.

Filtration: Centrifuge the final mix at 10,000 x g for 5 minutes to remove particulates that

could block the pipette tip.

Phase 2: Surgical Prep & Rig Setup
Objective: Gain optical and physical access to the brain (e.g., Mouse Cortex).

Anesthesia: Induce with Isoflurane (3-4%) and maintain (1-1.5%). Monitor temperature

(37°C).

Craniotomy: Perform a 2-3 mm craniotomy over the region of interest (e.g., Somatosensory

Cortex). Remove the dura mater carefully to prevent pipette clogging.

Optics:

1-Photon (Widefield): Xenon arc lamp or LED switcher (340/380 nm).

2-Photon: Ti:Sapphire laser tunable to 700-800 nm.

Phase 3: Targeted Patching & Loading
Objective: Establish a whole-cell configuration to diffuse the dye.

Pipette Filling: Fill a borosilicate glass pipette (4-6 MΩ resistance) with the Fura PE-3 ICS.

Approach: Under 2-photon guidance (using "shadow patching" if the dye is fluorescent

enough in the tip) or blind "hunt" mode (monitoring resistance), advance into the cortex.
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Gigaseal: Apply positive pressure while advancing. Upon cell contact (resistance increase),

release pressure and apply slight suction to form a Giga-ohm seal.

Break-in: Apply a brief pulse of suction or voltage (ZAP) to rupture the membrane patch.

Verification: Capacitive transients appear, and the resting membrane potential drops to

~-70 mV.

Loading: Allow 15-20 minutes for the dye to diffuse from the pipette into the soma and

dendrites.

Critical: Do not image continuously during loading to avoid photobleaching.

Data Acquisition & Analysis
Ratiometric Imaging Strategy
Fura PE-3 is ratiometric.[2][3][4][5] You must acquire images at two excitation wavelengths to

calculate absolute calcium.

Mode
Excitation 1 (Ca-
Bound)

Excitation 2 (Ca-
Free)

Emission

Widefield 340 nm 380 nm 510 nm (Bandpass)

2-Photon ~700 nm ~800 nm 510 nm (Bandpass)

Note on 2-Photon: Rapid wavelength switching is slow on many lasers. A common alternative is

to excite at 800 nm (near the isosbestic point or favoring the Ca-free form) and measure

relative changes (

), or use a dual-line laser system. However, for absolute quantification, switching is required.

The Grynkiewicz Equation
To convert fluorescence ratios (

) into Calcium concentration (

): [6]
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: Measured Ratio (

).

: Effective dissociation constant (approx 145 nM, but must be calibrated in situ or in vitro).

: Ratio at zero calcium (determined by patching a cell with 10 mM EGTA ICS).

: Ratio at saturating calcium (determined by patching with 10 mM CaCl2 ICS).

: Ratio of fluorescence at 380 nm (Ca-free excitation) in zero Ca2+ vs. saturating Ca2+ (

).
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Caption: Data processing pipeline for converting raw dual-wavelength fluorescence into

absolute calcium concentration.
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Troubleshooting & Optimization
Issue Probable Cause Solution

Rapid Signal Loss Pipette clogged or resealed

Check series resistance (Rs).

If Rs increases, apply light

suction to re-open.

No Fluorescence Dye degradation or drift

Fura PE-3 is light sensitive.

Keep stock in dark. Ensure

pipette is actually inside the

cell (check resting potential).

High Background Dye leakage from pipette tip

Maintain positive pressure on

the pipette only until cell

contact. Clean bath perfusion.

Motion Artifacts Brain pulsation

Use 3-4% agarose to stabilize

the craniotomy. Ratiometric

imaging inherently corrects for

some motion, but Z-movement

is critical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12402610?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

